molecular formula C18H19N3O4 B3495539 3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B3495539
M. Wt: 341.4 g/mol
InChI Key: XEHNMOHMFLIDHN-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a nitro group, a methyl group, and a carbamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methyl-substituted benzamide, followed by the introduction of the carbamoyl group through a coupling reaction with an appropriate isocyanate derivative. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated benzamides or further nitrated products.

Scientific Research Applications

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitrobenzamide: Lacks the carbamoyl group, resulting in different chemical properties and reactivity.

    4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

    3-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide: Lacks the nitro group, leading to different redox behavior and biological activity.

Uniqueness

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the nitro and carbamoyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-8-9-16(21(24)25)12(3)10-13/h4-11H,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNMOHMFLIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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